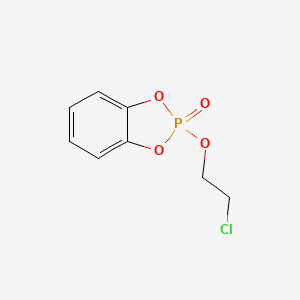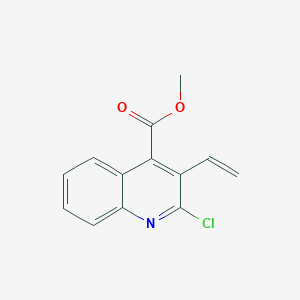
4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester typically involves the esterification of 4-quinolinecarboxylic acid derivatives. One common method is the reaction of 2-chloro-3-ethenylquinoline-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with DNA replication processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of topoisomerases or disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Quinolinecarboxylic acid, methyl ester
- Ethyl 4-hydroxy-2-quinolinecarboxylate
- 3-Hydroxy-2-quinoxalinecarboxylic acid
Comparison
Compared to its analogs, 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester is unique due to the presence of the 2-chloro-3-ethenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
61334-07-4 |
|---|---|
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
methyl 2-chloro-3-ethenylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-3-8-11(13(16)17-2)9-6-4-5-7-10(9)15-12(8)14/h3-7H,1H2,2H3 |
Clé InChI |
NRQAZPMSFASFOT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NC2=CC=CC=C21)Cl)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
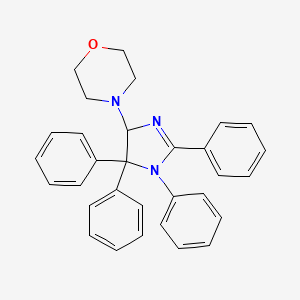
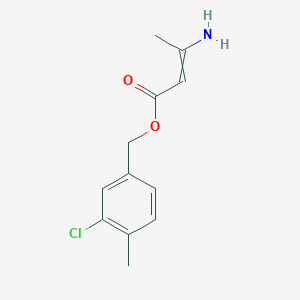
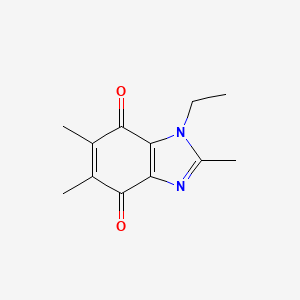
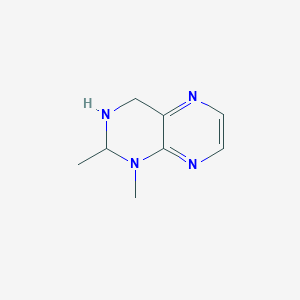
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
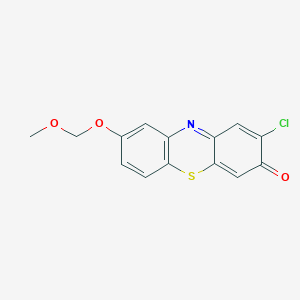
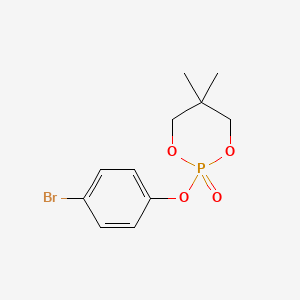
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
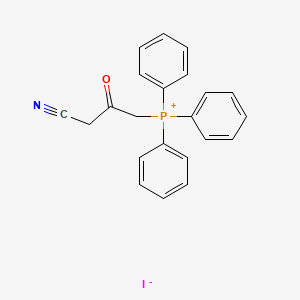
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
